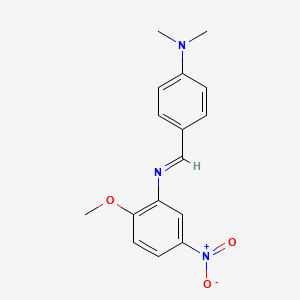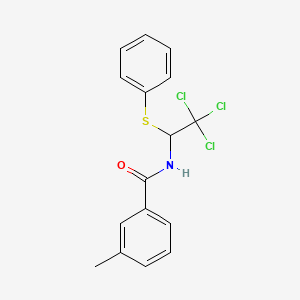
3-Methyl-N-(2,2,2-trichloro-1-phenylsulfanyl-ethyl)-benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-N-(2,2,2-trichloro-1-phenylsulfanyl-ethyl)-benzamide is a synthetic organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-N-(2,2,2-trichloro-1-phenylsulfanyl-ethyl)-benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-methylbenzoic acid and 2,2,2-trichloro-1-phenylsulfanyl-ethanol.
Formation of Intermediate: The carboxylic acid group of 3-methylbenzoic acid is activated using a coupling reagent such as DCC (dicyclohexylcarbodiimide) to form an intermediate ester.
Amidation: The intermediate ester reacts with 2,2,2-trichloro-1-phenylsulfanyl-ethanol in the presence of a base like triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-N-(2,2,2-trichloro-1-phenylsulfanyl-ethyl)-benzamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The trichloromethyl group can be reduced to a methyl group under specific conditions.
Substitution: The benzamide can undergo nucleophilic substitution reactions, particularly at the trichloromethyl group.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Methyl-substituted benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible applications in drug development, particularly for its structural similarity to known pharmacologically active benzamides.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 3-Methyl-N-(2,2,2-trichloro-1-phenylsulfanyl-ethyl)-benzamide would depend on its specific application. In medicinal chemistry, it may interact with specific receptors or enzymes, modulating their activity. The trichlorophenylsulfanyl group could play a role in binding to hydrophobic pockets in proteins, while the benzamide moiety may interact with polar or charged residues.
Comparison with Similar Compounds
Similar Compounds
N-(2,2,2-Trichloro-1-phenylsulfanyl-ethyl)-benzamide: Lacks the methyl group on the benzene ring.
3-Methyl-N-(2,2,2-trichloroethyl)-benzamide: Lacks the phenylsulfanyl group.
N-(2,2,2-Trichloro-1-phenylsulfanyl-ethyl)-3-methylbenzamide: Similar structure but different substitution pattern.
Uniqueness
3-Methyl-N-(2,2,2-trichloro-1-phenylsulfanyl-ethyl)-benzamide is unique due to the presence of both the trichlorophenylsulfanyl and methylbenzamide moieties, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C16H14Cl3NOS |
|---|---|
Molecular Weight |
374.7 g/mol |
IUPAC Name |
3-methyl-N-(2,2,2-trichloro-1-phenylsulfanylethyl)benzamide |
InChI |
InChI=1S/C16H14Cl3NOS/c1-11-6-5-7-12(10-11)14(21)20-15(16(17,18)19)22-13-8-3-2-4-9-13/h2-10,15H,1H3,(H,20,21) |
InChI Key |
ZCBNXXDTCFCSGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(C(Cl)(Cl)Cl)SC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-{[{(2Z)-2-[1-(2-anilino-2-oxoethyl)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hydrazino}(oxo)acetyl]amino}benzoic acid](/img/structure/B11700936.png)
![2-(4-chloro-3-methylphenoxy)-N-[5-(ethylsulfonyl)-2-hydroxyphenyl]acetamide](/img/structure/B11700953.png)
![1-(5-{(E)-[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}furan-2-yl)ethanone](/img/structure/B11700958.png)
![Ethyl 5-(4-methoxybenzoyloxy)-2-phenylnaphtho[1,2-B]furan-3-carboxylate](/img/structure/B11700960.png)

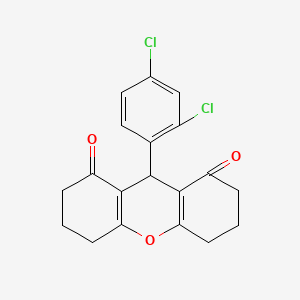
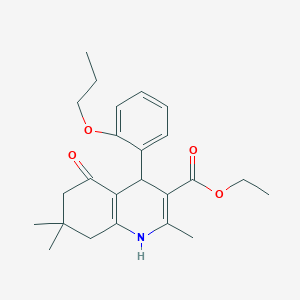
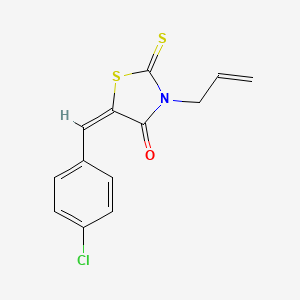

![(2E)-3-phenyl-N-[2,2,2-trichloro-1-(cyclohexylamino)ethyl]prop-2-enamide](/img/structure/B11700987.png)
![7-bromo-4-(3,5-dimethoxybenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B11700994.png)
